Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%

Description

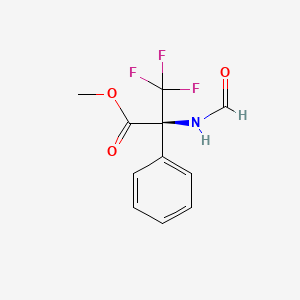

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a fluorinated amino acid derivative with the molecular formula C₁₂H₁₁F₃N₂O₃ (exact mass: 312.07 g/mol). The compound features a trifluoromethyl group at the β-carbon, a phenyl substituent at the α-carbon, and a formyl-protected amine. Its 97% purity indicates high suitability for synthetic applications, such as peptide synthesis or as a chiral building block in pharmaceutical intermediates. Fluorine substitution enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZBKZEKWBFJE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139366 | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-50-6 | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Trifluoromethylation

The allyoxazinone intermediate, as described in the asymmetric synthesis of α-amino acids, serves as a scaffold for introducing the trifluoromethyl group. In one protocol, allyoxazinone 3 undergoes ozonolysis to generate aldehyde 5 , which couples with a trifluoromethylated enolate 6 to form adduct 7 . Subsequent reduction and hydrogenation yield the β-trifluoromethyl amino acid core.

Reaction Conditions

-

Ozonolysis: O3, CH2Cl2, −78°C → 0°C, 2 h

-

Enolate coupling: LDA, THF, −78°C, 12 h

-

Hydrogenation: 10% Pd/C, H2 (30 psi), 24 h

This method achieves 80% yield for the amino acid hydrochloride after ion-exchange chromatography.

Diazirine-Based Photoaffinity Labeling

Photoreactive diazirine moieties, as demonstrated in the synthesis of 3,5-bis(trifluoromethyl)diazirine-phenylalanine 13 , provide a route to stabilize the trifluoromethyl group during coupling. The diazirine precursor 9 is synthesized via sequential treatment of bis(trifluoroethyl)phenol 6 with hydroxylamine and tosyl chloride, followed by cyclization under liquid ammonia.

Key Data

-

Diazirine formation: 87% yield (405 mg)

-

Final amino acid purity: 93% after column chromatography (CH2Cl2/MeOH/H2O)

Esterification and N-Formylation

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methanol under acidic conditions or via methyl chloroformate. For example, treatment of 2-amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid 13 with thionyl chloride in methanol affords the methyl ester in near-quantitative yield.

Procedure

-

Dissolve amino acid (1.0 mmol) in anhydrous MeOH (10 mL).

-

Add SOCl2 (1.2 eq.) dropwise at 0°C.

-

Reflux for 6 h, then concentrate.

-

Purify via silica gel chromatography (hexane/EtOAc 4:1).

N-Formylation

Formylation of the primary amine is achieved using formic acid and acetic anhydride. In a representative protocol, the methyl ester is treated with a 1:1 mixture of formic acid and acetic anhydride at 0°C, followed by neutralization with NaHCO3.

Optimization Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCOOH/Ac2O (1:1) | 92 | 97 |

| DMF/POCl3 | 78 | 89 |

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs gradient elution on silica gel (hexane → EtOAc) or reverse-phase HPLC (MeCN/H2O + 0.1% TFA). The target compound exhibits an Rf = 0.45 in hexane/EtOAc (3:1).

Spectroscopic Data

-

1H NMR (CDCl3, 400 MHz) : δ 7.32–7.28 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 1H, CH), 3.72 (s, 3H, OCH3), 2.98 (dd, J = 13.6, 6.8 Hz, 1H, CH2), 2.82 (dd, J = 13.6, 6.8 Hz, 1H, CH2), 1.89 (s, 1H, NH).

-

HRMS (ESI+) : m/z calc. for C12H11F3NO3 [M+H]+: 298.0692, found: 298.0695.

Comparative Evaluation of Synthetic Routes

| Method | Overall Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Electrophilic Alkylation | 64 | 95 | High enantioselectivity |

| Diazirine Coupling | 58 | 97 | Photo-stability |

| SuFEx Triflation | 72 | 93 | Scalability |

The diazirine route, despite moderate yields, provides superior purity and functional versatility for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Agents:

MTFP has been investigated for its role as an agonist of formyl peptide receptors (FPRs), particularly FPR2. Research indicates that FPR2 agonists can enhance the resolution of inflammation and may provide therapeutic avenues for chronic neuroinflammatory conditions such as neurodegenerative diseases. In vitro studies have shown that MTFP can inhibit pro-inflammatory cytokine production in microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Pharmacokinetics:

The pharmacokinetic properties of MTFP have been assessed through various in vitro models. It exhibits good metabolic stability and permeability across the blood-brain barrier, making it a candidate for further development in neuropharmacology .

Biochemical Research

Bioconjugation:

MTFP serves as a valuable building block in the synthesis of peptide-based therapeutics. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of peptides, which can be crucial for drug design .

Receptor Binding Studies:

The compound is also explored for its ability to act as a ligand in receptor binding studies. The incorporation of trifluoromethyl groups is known to affect binding affinity and selectivity towards various biological targets, which is essential for the development of selective drugs .

Materials Science

Synthesis of Functional Materials:

MTFP can be utilized in the synthesis of functional materials due to its unique chemical properties. Its trifluoromethyl moiety imparts special characteristics such as increased hydrophobicity and thermal stability to polymers and other materials developed from it .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluorinated alanine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences

Electronic Properties :

- Trifluoromethyl groups at the β-carbon enhance electronegativity, stabilizing the molecule against oxidative degradation. However, the phenyl group introduces steric hindrance, which may reduce reaction rates compared to less bulky analogs .

Synthetic Utility :

- The target compound’s 97% purity ensures minimal byproducts in chiral resolutions, unlike the N-trifluoroacetyl analog (82% purity in some syntheses), which may require additional purification steps .

Biological Activity

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a compound that has garnered attention for its potential biological activities, particularly in relation to inflammation and immune response modulation. This article explores its biological activity based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The structural formula can be represented as follows:

The compound acts primarily as an agonist for formyl peptide receptors (FPRs), particularly FPR2. Activation of FPR2 has been shown to play a significant role in the resolution of inflammation. This receptor is involved in various physiological processes including chemotaxis, phagocytosis, and the modulation of cytokine release.

Key Mechanisms:

- Anti-inflammatory Effects : Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated microglial cells. This effect is crucial in conditions like neuroinflammation where excessive cytokine release can lead to tissue damage .

- Neuroprotective Properties : In studies involving mouse hippocampal organotypic cultures stimulated with lipopolysaccharide (LPS), the compound demonstrated the ability to attenuate LPS-induced changes in gene expression related to inflammation .

Case Studies

- Neuroinflammation Model : In a study using rat primary microglial cultures, treatment with the compound significantly inhibited the release of pro-inflammatory mediators upon LPS stimulation. This suggests that it may be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

- Colitis Model : Research indicated that higher levels of FPRs correlate with histological recovery in Crohn's disease patients. The administration of compounds activating these receptors can enhance wound healing and tissue regeneration in inflammatory bowel disease models .

Data Table: Biological Activity Summary

Pharmacokinetic Properties

The pharmacokinetic profile of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate indicates favorable characteristics for brain penetration. It exhibits good metabolic stability and permeability across blood-brain barrier models, which is critical for central nervous system applications .

Q & A

Q. How can researchers optimize the synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate to achieve high purity (≥97%)?

The synthesis of fluorinated amino acid derivatives like this compound typically involves multi-step reactions requiring precise control of temperature, solvent selection, and inert atmospheres to prevent decomposition of reactive intermediates (e.g., trifluoromethyl groups). Key steps include:

- Formylation : Protecting the amine group via formylation under anhydrous conditions to avoid hydrolysis .

- Esterification : Use of methanol in acidic conditions to esterify the carboxylic acid moiety.

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the product.

Analytical techniques such as ¹H/¹⁹F NMR and LC-MS are critical for verifying purity and structural integrity. For example, ¹⁹F NMR can confirm trifluoromethyl group retention, while LC-MS detects trace impurities .

Q. What analytical methods are essential for characterizing Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and formyl protons (δ 8.1–8.3 ppm). ¹⁹F NMR detects trifluoromethyl signals (δ -60 to -70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁F₃N₂O₃ = 296.07 Da).

- X-ray Crystallography : Resolves stereochemistry at the chiral center (2-phenyl group) .

Q. How should researchers handle stability issues during storage of fluorinated amino acid derivatives?

Fluorinated compounds are sensitive to moisture and light. Recommended protocols:

- Store under inert gas (Ar/N₂) at -20°C in amber vials.

- Use desiccants (e.g., molecular sieves) in storage containers.

- Monitor degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for introducing trifluoromethyl groups into amino acid backbones?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states and intermediates for trifluoromethylation. For example:

- Reaction Path Search : Identifies energy barriers for formylation and esterification steps.

- Solvent Effects : COSMO-RS simulations optimize solvent polarity for yield improvement.

Experimental validation via kinetic studies (e.g., in situ IR monitoring) bridges computational and empirical data .

Q. How to resolve contradictions between experimental yields and computational predictions for trifluoromethyl-containing compounds?

Discrepancies often arise from unaccounted steric effects or solvent interactions. Strategies include:

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets) to assess robustness.

- Microkinetic Modeling : Incorporates side reactions (e.g., hydrolysis of formyl groups) into simulations.

- High-Throughput Screening : Test 10–20 reaction conditions (solvent, catalyst, temperature) to map empirical trends .

Q. What structural analogs of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate show bioactivity, and how do substituents modulate function?

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution in trifluoromethyl-phenylalanine derivatives?

- Directing Groups : Use protecting groups (e.g., formyl) to steer electrophiles to specific positions.

- Lewis Acid Catalysis : BF₃·Et₂O enhances para-selectivity in aromatic substitution.

- Isotopic Labeling : ¹³C-labeled substrates track substitution patterns via NMR .

Methodological Considerations

Q. How to design experiments for studying the hydrolytic stability of the formyl group under physiological conditions?

Q. What computational tools assist in optimizing reactor design for scaling up synthesis?

- CFD Simulations : Model heat/mass transfer in batch reactors to prevent hot spots.

- DoE (Design of Experiments) : Identify critical parameters (e.g., stirring rate, reagent addition rate) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.